![molecular formula C15H23NO3 B1397773 Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 873924-07-3](/img/structure/B1397773.png)
Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Overview
Description
Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives as IRAK degraders .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C15H23NO3 . The InChI code for this compound is 1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 .
Chemical Reactions Analysis
This compound is used in the preparation of benzothiazole derivatives . The specific chemical reactions involving this compound are not detailed in the available resources.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 265.35 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . This compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 265.16779360 g/mol . The topological polar surface area is 46.6 Ų . The compound has a complexity of 398 .
Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and related compounds play a significant role in the development of new synthetic routes and chemical structures. For instance, Meyers et al. (2009) described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a bifunctional compound useful for further selective derivations (Meyers et al., 2009).
- Moskalenko and Boev (2012) investigated the reaction of a similar compound with N,N-dimethylformamide dimethyl acetal, highlighting its potential in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Molecular Structure and Analysis
- The molecular structure of related spiro compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been extensively studied, providing insights into their chemical behavior and properties. Dong et al. (1999) reported on the crystal structure and mirror symmetry of a similar molecule, highlighting its significance in structural chemistry (Dong et al., 1999).
Pharmaceutical Synthesis Applications
- This compound derivatives are used in the synthesis of various pharmaceutical compounds. Holmes et al. (1984) demonstrated the formal synthesis of perhydrohistrionicotoxin, a compound of pharmaceutical interest, using a similar azaspiro compound (Holmes et al., 1984).
Development of New Reagents
- New reagents for the introduction of Boc protecting groups to amines have been developed using related compounds. Rao et al. (2017) described the synthesis of tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) for the preparation of N-Boc-amino acids, showcasing the utility of these compounds in organic synthesis (Rao et al., 2017).
Properties
IUPAC Name |
tert-butyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4,6H,5,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLORULIOPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)C=C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731504 | |
| Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873924-07-3 | |
| Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
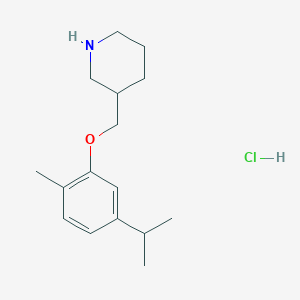

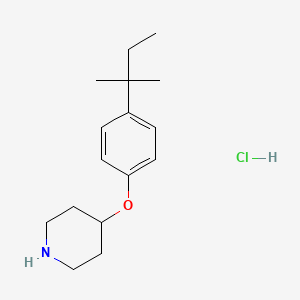
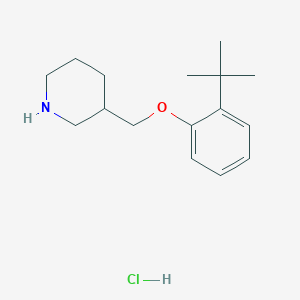
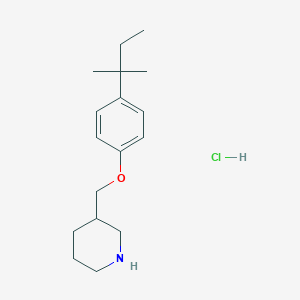
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
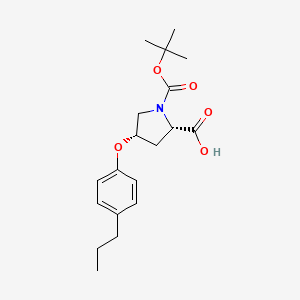
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397712.png)
